molecular formula C19H23N3O B5881074 4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarboxamide

4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarboxamide

Cat. No. B5881074
M. Wt: 309.4 g/mol
InChI Key: LROUDTGRAQVWBV-UHFFFAOYSA-N
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Description

4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarboxamide, also known as compound X, is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.

Mechanism of Action

The exact mechanism of action of 4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarboxamide X is not fully understood. However, it is believed to act as a partial agonist or antagonist at various neurotransmitter receptors, modulating their activity and leading to changes in neuronal signaling. This, in turn, can affect various physiological and behavioral processes, including mood, cognition, and perception.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects in animal models. For example, it has been shown to increase the release of dopamine and serotonin in the brain, leading to changes in mood and behavior. It has also been shown to modulate the activity of certain ion channels, leading to changes in neuronal excitability and synaptic plasticity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarboxamide X in lab experiments is its high potency and selectivity for various neurotransmitter receptors. This allows for precise modulation of neuronal activity, which is essential for studying the underlying mechanisms of various neuropsychiatric disorders. However, one of the limitations of using this 4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarboxamide is its relatively low solubility in aqueous solutions, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research on 4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarboxamide X. One of the main areas of interest is the development of novel drugs based on this 4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarboxamide for the treatment of various neuropsychiatric disorders. Another area of interest is the elucidation of the exact mechanism of action of 4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarboxamide X, which could lead to a better understanding of the underlying mechanisms of these disorders. Additionally, further studies are needed to explore the potential side effects and toxicity of this 4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarboxamide, which are essential for its clinical development.

Synthesis Methods

Compound X can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the reaction of 2,3-dimethylphenylamine with ethyl chloroformate to give the corresponding carbamate intermediate. This intermediate is then reacted with N-phenylpiperazine in the presence of a suitable base to yield the final product, 4-(2,3-dimethylphenyl)-N-phenyl-1-piperazinecarboxamide X. The overall yield of this process is around 50%, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in medicinal chemistry and neuroscience. It has been shown to exhibit potent binding affinity for several neurotransmitter receptors, including serotonin and dopamine receptors. This property makes it a promising candidate for the development of novel drugs for the treatment of various neuropsychiatric disorders, such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

4-(2,3-dimethylphenyl)-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-15-7-6-10-18(16(15)2)21-11-13-22(14-12-21)19(23)20-17-8-4-3-5-9-17/h3-10H,11-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROUDTGRAQVWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-dimethylphenyl)-N-phenylpiperazine-1-carboxamide

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